2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Chlorophenyl)ethenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to achieve high purity
Quality Control: Rigorous testing to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of alkanes or alkenes
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of 2-(2-Chlorophenyl)ethanol
Reduction: Formation of 2-(2-Chlorophenyl)ethane
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules
Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals
Medicine: Involved in the development of drug candidates and therapeutic agents
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The mechanism involves:
Activation: Formation of a boronate complex with a palladium catalyst
Transmetalation: Transfer of the organic group from boron to palladium
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the catalyst
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- 4,4,5,5-Tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane
Uniqueness
2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its chlorophenyl group enhances its utility in synthesizing chlorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H18BClO2 |
---|---|
Molecular Weight |
264.56 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3 |
InChI Key |
LSWXAAQYYFRGPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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